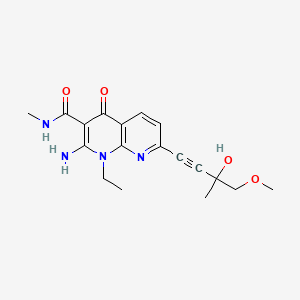

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Vue d'ensemble

Description

SAR131675 is a potent and selective VEGFR-3 inhibitor. It inhibited VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in HEK cells with IC(50) values of 20 and 45 nmol/L, respectively. SAR131675 was found to be highly selective for VEGFR-3 versus 107 receptors, enzymes, ion channels, and 65 kinases. SAR131675 is the first highly specific VEGFR-3-TK inhibitor described to date, displaying significant antitumoral and antimetastatic activities in vivo through inhibition of lymphangiogenesis and TAM invasion.

Mécanisme D'action

Biochemical Pathways

(Rac)-SAR131675 is likely to affect several biochemical pathways. For instance, it may influence the PI3K/AKT and RHO/RAC/PAK signalling pathways . These pathways play a crucial role in various cellular processes, including cell growth, survival, and motility. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall health.

Pharmacokinetics

The pharmacokinetics of (Rac)-SAR131675, including its absorption, distribution, metabolism, and excretion (ADME) properties, are critical for understanding its bioavailability and therapeutic potential. The drug accumulation ratio (Rac) is a key parameter in pharmacokinetics, indicating the extent of drug accumulation in the body under steady-state conditions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Rac)-SAR131675. Factors such as temperature, humidity, and mechanical shock can affect the compound’s stability and activity . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also impact the compound’s action. Understanding these environmental influences is crucial for optimizing the use of (Rac)-SAR131675 in therapeutic applications.

Activité Biologique

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as SAR131675, is a complex organic compound with significant biological activity. This compound has garnered attention primarily for its role as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3), which is crucial in cancer therapy and lymphangiogenesis.

Chemical Structure and Properties

The molecular formula of SAR131675 is C18H22N4O4, with a molecular weight of approximately 358.398 g/mol. Its structure features a naphthyridine core, which contributes to its biological interactions and activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | SAR131675 |

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.398 g/mol |

SAR131675 acts primarily as a selective inhibitor of VEGFR-3, inhibiting its tyrosine kinase activity and autophosphorylation. This inhibition disrupts the signaling pathways that promote tumor growth and metastasis by modulating endothelial cell behavior and reducing tumor-associated immunosuppressive myeloid cells. The compound's selectivity for VEGFR-3 minimizes off-target effects that are common with broader-spectrum inhibitors .

Antitumor Properties

Research indicates that SAR131675 exhibits potent antitumoral and antimetastatic properties. It has shown efficacy in reducing tumor volume in various cancer models by inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth. In preclinical studies, SAR131675 was effective in models of breast cancer and melanoma, demonstrating its potential as a therapeutic agent in oncology .

Inhibition of Angiogenesis

The compound's ability to inhibit angiogenesis is particularly noteworthy. By blocking VEGFR-3 signaling, SAR131675 effectively reduces the formation of new lymphatic vessels, which are often exploited by tumors to facilitate metastasis. This characteristic positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Case Studies

Several studies have highlighted the biological activity of SAR131675:

- Breast Cancer Model : In a study involving mouse models of breast cancer, treatment with SAR131675 resulted in a significant reduction in tumor size and metastasis compared to control groups. The mechanism was attributed to decreased vascular permeability and reduced recruitment of immunosuppressive cells to the tumor microenvironment.

- Melanoma Studies : Another investigation demonstrated that SAR131675 could inhibit the growth of melanoma tumors by targeting VEGFR-3 pathways. The compound effectively reduced lymphangiogenesis and inhibited tumor-associated lymphatic vessel formation, leading to improved survival rates in treated animals .

Comparison with Similar Compounds

SAR131675 shares structural similarities with other compounds that exhibit varying biological activities. The following table summarizes some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-amino-N-cyclohexylpyrimidine | Pyrimidine core with amino group | Antitumoral effects |

| Ethyl 5-amino-N-(3-fluorophenyl)carboxamide | Carboxamide functionality | Anti-inflammatory properties |

| N-(3-hydroxyphenyl)-N-(pyridinyl)carboxamide | Hydroxyphenyl group | Antimicrobial activity |

These compounds exhibit different mechanisms of action compared to SAR131675 but highlight the diversity within this chemical class.

Applications De Recherche Scientifique

Introduction to 2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

The compound this compound, also known by its identifier SAR131675, is a synthetic organic compound that has garnered attention in various scientific research domains. Its structural complexity and unique functional groups suggest potential applications in medicinal chemistry, particularly in the fields of oncology and vascular biology.

Anticancer Activity

Recent studies have indicated that SAR131675 exhibits selective binding to Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This interaction is crucial as it inhibits the receptor's activity, which is implicated in tumor growth and metastasis. The compound's ability to modulate endothelial cell behavior suggests that it could be a valuable agent in cancer therapy, particularly for tumors that rely on angiogenesis for growth .

Case Study:

In a study focusing on the effects of SAR131675 on endothelial cells, researchers observed a significant reduction in cell proliferation and migration when treated with the compound. This suggests a potential mechanism through which the compound could inhibit tumor progression by targeting the vascular system.

Vascular Biology Research

The modulation of VEGFR signaling pathways by SAR131675 positions it as a candidate for further research in vascular biology. Its specificity for VEGFR-3 over other receptors minimizes off-target effects, making it an attractive option for therapeutic development aimed at diseases characterized by abnormal vascular growth .

Research Findings:

Studies have shown that SAR131675 alters signaling pathways involved in endothelial cell function, thereby affecting angiogenesis. This could have implications not only for cancer treatment but also for conditions such as diabetic retinopathy and other vascular disorders.

Drug Development

The unique structure of SAR131675 makes it a promising lead compound for drug development. Its synthesis involves multiple steps designed to optimize yield and purity while minimizing by-products. As researchers continue to explore its pharmacological properties, SAR131675 may lead to the development of new therapeutic agents targeting vascular-related diseases .

Propriétés

IUPAC Name |

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.